
2-Methyl-4-isobutyrylphloroglucinol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-4-isobutyrylphloroglucinol is a natural phenolic compound found in several plants . It is a high-purity natural product intended for reference standards, pharmacological research, and inhibitors .
Molecular Structure Analysis
The molecular formula of 2-Methyl-4-isobutyrylphloroglucinol is C11H14O4 . The molecular weight is 210.23 g/mol . The IUPAC name is 2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Methyl-4-isobutyrylphloroglucinol include a molecular weight of 210.23 g/mol, an exact mass of 210.08920892 g/mol, and a monoisotopic mass of 210.08920892 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The topological polar surface area is 77.8 Ų .Aplicaciones Científicas De Investigación
Anti-Tumor Applications
2-Methyl-4-isobutyrylphloroglucinol has been studied for its potential as an anti-tumor agent . Research indicates that derivatives of phloroglucinol, which include 2-Methyl-4-isobutyrylphloroglucinol, exhibit antiproliferative activities on various cancer cell lines . These compounds have shown particularly excellent inhibitory effects on MCF-7 breast cancer cells, suggesting their potential use in cancer treatment strategies.
Anti-Inflammatory Properties
This compound also shows promise in anti-inflammatory research. Phloroglucinol compounds, from which 2-Methyl-4-isobutyrylphloroglucinol is derived, have demonstrated a variety of biological activities, including anti-inflammatory effects . This suggests its potential application in the development of new anti-inflammatory drugs.
Biological Activity Evaluation
In the realm of biological activity evaluation , 2-Methyl-4-isobutyrylphloroglucinol is a valuable compound for studying the biological activities of phloroglucinol derivatives. Its effects on human cancer cell lines provide insights into the compound’s mechanism of action and therapeutic potential .
Molecular Docking Studies
Molecular docking studies are crucial for understanding the interaction between drugs and their target proteins. 2-Methyl-4-isobutyrylphloroglucinol has been used in molecular docking studies to explain the probable interactions between active compounds and the active sites of target proteins . This aids in the design of more effective anti-tumor agents.
Myrtaceae Plant Research
The compound is also significant in the study of Myrtaceae plants , which are known for their rich source of bioactive phloroglucinol derivatives. Research into these plants’ extracts, which include 2-Methyl-4-isobutyrylphloroglucinol, has led to the discovery of compounds with potential therapeutic properties .
Synthetic Procedures
Finally, 2-Methyl-4-isobutyrylphloroglucinol is important in the development of synthetic procedures for bioactive compounds. It serves as a model for synthesizing various phloroglucinol derivatives, which have diverse biological activities and potential applications in medicinal chemistry .
Mecanismo De Acción
Target of Action
2-Methyl-4-isobutyrylphloroglucinol is a derivative of phloroglucinol, a compound known for its diverse biological activities .
Mode of Action
It’s known that phloroglucinol derivatives exhibit anticancer and anti-inflammatory activities . They inhibit the proliferation of cancer cells, with some derivatives showing excellent inhibitory effects on MCF-7 cancer cells . The compound induces apoptosis in a concentration-dependent manner .
Result of Action
The primary result of the action of 2-Methyl-4-isobutyrylphloroglucinol is the inhibition of cancer cell proliferation and the induction of apoptosis . This suggests that the compound could have potential therapeutic applications in the treatment of cancer.
Propiedades
IUPAC Name |
2-methyl-1-(2,4,6-trihydroxy-3-methylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-5(2)10(14)9-8(13)4-7(12)6(3)11(9)15/h4-5,12-13,15H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGICEILONCHRY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1O)O)C(=O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

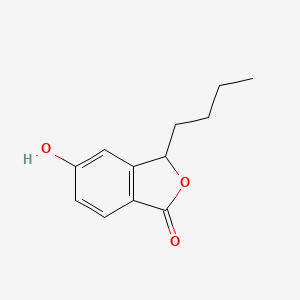

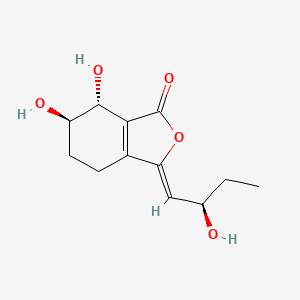
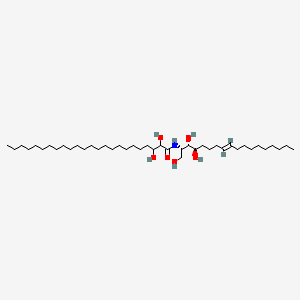
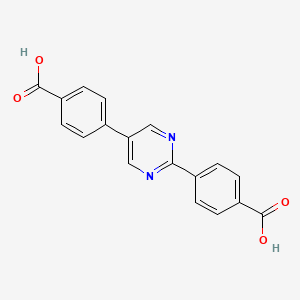


![Cyclopenta[b]thiopyran-4-ol, octahydro-, 1,1-dioxide, (4-alpha-,4a-alpha-,7a-ba-)- (9CI)](/img/no-structure.png)
![Barium(2+);5-chloro-2-[(2-hydroxynaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonic acid;5-chloro-2-[(2-oxidonaphthalen-1-yl)diazenyl]-4-propan-2-ylbenzenesulfonate](/img/structure/B592848.png)
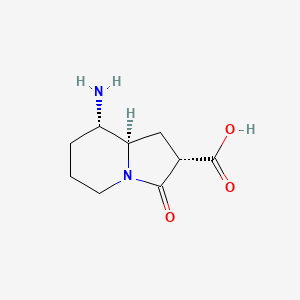
![Benzamide, 3-[[[[[4-(aminocarbonyl)phenyl]amino]carbonyl]amino]methyl]-N-(1,2,3,4-tetrahydro-7-isoquinolinyl)-](/img/structure/B592852.png)
![(5Z)-5-[[4-(2-thiophen-2-ylethoxy)phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B592853.png)

